molecular formula C9H7N3O4 B11758081 methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190314-11-4

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B11758081
CAS No.: 1190314-11-4
M. Wt: 221.17 g/mol
InChI Key: ZNJGXVFPBYJBBC-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its fused pyrrole and pyridine rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable nucleophile, followed by cyclization to form the pyrrolopyridine core. The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

    Reduction Product: Methyl 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

    Oxidation Product: Corresponding oxides of the compound.

    Hydrolysis Product: 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

Scientific Research Applications

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with molecular targets such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The nitro group plays a crucial role in its biological activity, contributing to its ability to interact with specific molecular targets.

Comparison with Similar Compounds

Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can be compared with other pyrrolopyridine derivatives:

The presence of the nitro group in this compound makes it unique, providing specific reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-3-10-8-7(5)6(4-11-8)12(14)15/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJGXVFPBYJBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208253
Record name Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-11-4
Record name Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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